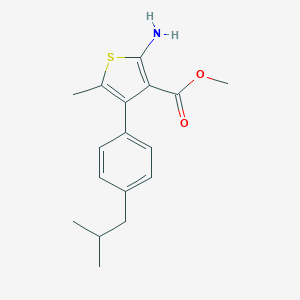

Methyl 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carboxylate

Description

Methyl 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carboxylate is a thiophene-based heterocyclic compound characterized by a 4-isobutylphenyl substituent at the 4-position, a methyl group at the 5-position, and a methyl ester at the 3-position of the thiophene ring.

Properties

IUPAC Name |

methyl 2-amino-5-methyl-4-[4-(2-methylpropyl)phenyl]thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-10(2)9-12-5-7-13(8-6-12)14-11(3)21-16(18)15(14)17(19)20-4/h5-8,10H,9,18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHIWXJSWNNNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction-Based Synthesis

The Gewald reaction, a classical method for synthesizing 2-aminothiophenes, involves the cyclocondensation of ketones, α-cyanoesters, and elemental sulfur. For the target compound, 4-isobutylacetophenone serves as the ketone component, while methyl cyanoacetate provides the α-cyanoester.

Procedure :

A mixture of 4-isobutylacetophenone (1.0 equiv), methyl cyanoacetate (1.2 equiv), and sulfur (1.5 equiv) is refluxed in dimethylformamide (DMF) with morpholine as a base catalyst. After 12 hours, the reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol to yield the thiophene core.

Key Optimization :

Thiophene Ring Functionalization

Post-cyclization modifications are often required to install the 4-isobutylphenyl and methyl groups.

Friedel-Crafts Alkylation

The 4-isobutylphenyl group is introduced via Friedel-Crafts alkylation using isobutyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

Procedure :

The thiophene intermediate (1.0 equiv) is dissolved in dichloromethane, followed by dropwise addition of isobutyl chloride (1.5 equiv) and AlCl₃ (2.0 equiv) at 0°C. The mixture is stirred for 6 hours, quenched with HCl, and extracted with ethyl acetate.

Yield : ~65% after column chromatography (hexane/ethyl acetate, 4:1).

Esterification and Amination Strategies

Fischer Esterification

The methyl ester at position 3 is installed via Fischer esterification of the corresponding carboxylic acid.

Procedure :

The carboxylic acid precursor (1.0 equiv) is refluxed in methanol with concentrated H₂SO₄ (0.1 equiv) for 24 hours. The solvent is evaporated, and the residue is purified via recrystallization (methanol/water).

Direct Amination

The amino group at position 2 is introduced using ammonium acetate or urea under acidic conditions.

Procedure :

The thiophene intermediate (1.0 equiv) is heated with ammonium acetate (3.0 equiv) in acetic acid at 80°C for 8 hours. The product is neutralized with NaHCO₃ and extracted with dichloromethane.

Alternative Routes via Suzuki-Miyaura Coupling

Boronic Acid Intermediate Synthesis

A palladium-catalyzed cross-coupling reaction introduces the 4-isobutylphenyl group late in the synthesis.

Procedure :

A brominated thiophene precursor (1.0 equiv) is reacted with 4-isobutylphenylboronic acid (1.2 equiv) in the presence of Pd(PPh₃)₄ (0.05 equiv) and Na₂CO₃ (2.0 equiv) in a dioxane/water mixture. The reaction is heated at 90°C for 12 hours under nitrogen.

Yield : 75–85% after silica gel chromatography.

Comparative Analysis of Synthetic Methods

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated thiophenes.

Scientific Research Applications

Methyl 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases involving inflammation and microbial infections.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations on the Phenyl Ring

The 4-isobutylphenyl group distinguishes this compound from analogs with alternative aryl substituents. Key comparisons include:

*Note: Molecular formula and weight for the target compound are inferred from ethyl ester analogs (e.g., Ethyl 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carboxylate: C₁₇H₂₃NO₂S, MW 329.44) .

Key Findings :

Ester Group Variations

The methyl ester group at the 3-position can be replaced with ethyl or isopropyl esters, influencing solubility and metabolic stability:

Key Findings :

Physicochemical and Commercial Availability

*Note: Ethyl analogs are supplied by multiple vendors (e.g., Parchem, Santa Cruz Biotechnology), suggesting the methyl variant could be synthesized on demand .

Notes

- Synthesis: Analogous compounds are synthesized via Gewald reactions, where ketones or aldehydes condense with cyanoacetates and sulfur sources .

- Discontinued Products : Some analogs (e.g., sec-butyl derivatives) are discontinued, highlighting the importance of substituent choice in commercial viability .

Biological Activity

Methyl 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carboxylate, a compound belonging to the thiophene family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound can be characterized by its unique thiophene ring structure, which contributes to its biological activity. The molecular formula is , and it features various functional groups including an amine and a carboxylate.

Biological Activities

1. Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, in vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .

2. Antimicrobial Properties

This compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating a potent effect against pathogens such as Staphylococcus aureus and Escherichia coli .

3. Anti-inflammatory Effects

In animal models, this compound has demonstrated anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential utility in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: It is known to inhibit specific enzymes involved in tumor progression and inflammation.

- Reactive Oxygen Species (ROS) Modulation: The compound reduces oxidative stress by scavenging free radicals, which may contribute to its protective effects in cellular models .

- Gene Expression Regulation: It alters the expression of genes associated with cell survival and apoptosis, further elucidating its role in cancer therapy.

Case Study 1: Antitumor Efficacy in Breast Cancer

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours. Mechanistic studies indicated that the compound activated caspase pathways leading to apoptosis .

Case Study 2: Antimicrobial Activity Against E. coli

In another study assessing antimicrobial efficacy, the compound was tested against E. coli strains resistant to conventional antibiotics. Results showed a significant reduction in bacterial load when treated with concentrations as low as 25 µg/mL, highlighting its potential as an alternative therapeutic agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the critical structural features of Methyl 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carboxylate that influence its reactivity in synthetic chemistry?

- Methodological Answer : The compound’s reactivity is governed by its thiophene core, amino group (nucleophilic site), methyl ester (hydrolysis/transesterification potential), and 4-isobutylphenyl substituent (steric and electronic effects). For example:

- The amino group facilitates condensation reactions (e.g., Schiff base formation) under mild acidic conditions .

- The methyl ester can undergo hydrolysis to a carboxylic acid for further functionalization, requiring controlled pH (e.g., NaOH/EtOH at 60°C) .

- The isobutylphenyl group enhances lipophilicity, influencing solubility in organic solvents (e.g., DCM or THF) for coupling reactions .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Key steps include:

- Stepwise Synthesis : Start with thiophene ring formation via Gewald reaction (2-cyanothioacetamide + ketone precursor), followed by regioselective substitution .

- Reaction Monitoring : Use TLC (silica gel, hexane/ethyl acetate 7:3) to track intermediate formation and ensure completion .

- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the final product with >95% purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., thiophene proton shifts at δ 6.8–7.2 ppm; ester carbonyl at ~δ 165 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 346.14) .

- IR Spectroscopy : Identifies functional groups (e.g., NH2 stretch ~3400 cm⁻¹, C=O ester ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer :

- X-ray Diffraction : Single-crystal X-ray analysis (using SHELXL ) determines bond angles, torsion angles, and packing interactions. For example, the isobutylphenyl group may adopt a specific dihedral angle (~45°) relative to the thiophene ring, affecting π-π stacking .

- ORTEP Visualization : Graphical representation of anisotropic displacement parameters identifies thermal motion or disorder in the crystal lattice .

Q. How do researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Purity Validation : Ensure >98% purity (HPLC, C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .

- Assay Standardization : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to compare activity against reference compounds (e.g., antimicrobial MIC tests ).

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replace isobutylphenyl with cyclohexyl) to isolate contributions of specific groups to activity .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., COX-2) based on the thiophene core’s planar geometry and substituent hydrophobicity .

- MD Simulations : GROMACS analyzes stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonds between the amino group and active-site residues .

Safety and Handling in Research Settings

Q. What precautions are necessary when handling this compound in the laboratory?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.